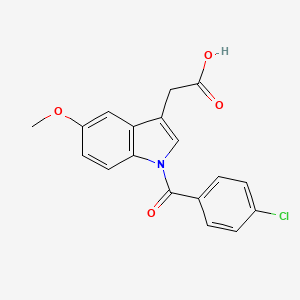

1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid

Übersicht

Beschreibung

Indomethacin analog 2 is a derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and antipyretic properties Indomethacin analog 2 has been developed to enhance the therapeutic effects and reduce the side effects associated with indomethacin

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Indomethacin-Analog 2 umfasst typischerweise die Modifikation des Indolrings, der in Indomethacin vorhanden ist. Eine gängige Methode beginnt mit der Acylierung von Natrium-2-(4-Methoxyphenyl)-1-hydrazosulfonat mit 4-Chlorbenzoylchlorid, gefolgt von der Reaktion mit Levulinsäure in Gegenwart von Ameisensäure . Dieses Verfahren stellt die Bildung des gewünschten Analogs mit hoher Ausbeute und Reinheit sicher.

Industrielle Produktionsverfahren: Die industrielle Produktion von Indomethacin-Analog 2 beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um Konsistenz und Effizienz zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollen, um die Reinheit und Wirksamkeit des Endprodukts zu erhalten. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und UV-Spektroskopie werden häufig für die Qualitätssicherung eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Indomethacin-Analog 2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Kaliumcarbonat.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Esterderivate und substituierte Indolverbindungen, die für spezifische Anwendungen weiter modifiziert werden können .

Wissenschaftliche Forschungsanwendungen

Indomethacin-Analog 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Ausgangsmaterial für die Synthese anderer komplexer Moleküle verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und Therapeutika eingesetzt.

5. Wirkmechanismus

Indomethacin-Analog 2 entfaltet seine Wirkungen hauptsächlich durch die Hemmung von Cyclooxygenase (COX)-Enzymen, die an der Biosynthese von Prostaglandinen beteiligt sind. Durch die Hemmung dieser Enzyme reduziert die Verbindung Entzündungen, Schmerzen und Fieber. Zusätzlich kann Indomethacin-Analog 2 die Stickstoffoxid-Pfade modulieren und eine vasokonstriktive Aktivität aufweisen, was zu seinen therapeutischen Wirkungen beiträgt .

Ähnliche Verbindungen:

Indomethacin: Die Stammverbindung mit ähnlichen entzündungshemmenden Eigenschaften, aber stärkeren gastrointestinalen Nebenwirkungen.

Celecoxib: Ein selektiver COX-2-Hemmer mit weniger gastrointestinalen Nebenwirkungen, aber potenziellen kardiovaskulären Risiken.

Sulindac: Ein weiteres Indomethacin-Analog mit einem anderen Sicherheitsprofil und therapeutischen Anwendungen

Eindeutigkeit: Indomethacin-Analog 2 zeichnet sich durch seine verbesserte Selektivität für COX-2 aus, was zu geringeren gastrointestinalen Nebenwirkungen im Vergleich zu Indomethacin führt. Es zeigt auch einzigartige entzündungshemmende und schmerzlindernde Eigenschaften, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Wirkmechanismus

Indomethacin analog 2 exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever. Additionally, indomethacin analog 2 may modulate nitric oxide pathways and exhibit vasoconstrictive activity, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Indomethacin: The parent compound with similar anti-inflammatory properties but higher gastrointestinal side effects.

Celecoxib: A selective COX-2 inhibitor with fewer gastrointestinal side effects but potential cardiovascular risks.

Sulindac: Another indomethacin analog with a different safety profile and therapeutic applications

Uniqueness: Indomethacin analog 2 stands out due to its enhanced selectivity for COX-2, leading to reduced gastrointestinal side effects compared to indomethacin. It also exhibits unique anti-inflammatory and analgesic properties, making it a promising candidate for further research and development .

Eigenschaften

Molekularformel |

C18H14ClNO4 |

|---|---|

Molekulargewicht |

343.8 g/mol |

IUPAC-Name |

2-[1-(4-chlorobenzoyl)-5-methoxyindol-3-yl]acetic acid |

InChI |

InChI=1S/C18H14ClNO4/c1-24-14-6-7-16-15(9-14)12(8-17(21)22)10-20(16)18(23)11-2-4-13(19)5-3-11/h2-7,9-10H,8H2,1H3,(H,21,22) |

InChI-Schlüssel |

DHEMTWWLRLOBKI-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)N(C=C2CC(=O)O)C(=O)C3=CC=C(C=C3)Cl |

Kanonische SMILES |

COC1=CC2=C(C=C1)N(C=C2CC(=O)O)C(=O)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide](/img/structure/B1229924.png)

![but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone](/img/structure/B1229931.png)

![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1229940.png)

![1-[[1-[(3-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-(2-fluorophenyl)thiourea](/img/structure/B1229941.png)

![2-(4-Tert-butylphenyl)sulfinyl-4,6-dimethyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1229942.png)